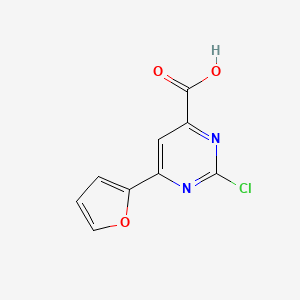![molecular formula C11H24O3Si B13901287 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-hydroxypropanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. The overall reaction can be represented as follows:
Ethyl 3-hydroxypropanoate+TBDMS-Cl→Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate+HCl
Industrial Production Methods
In an industrial setting, the production of ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The TBDMS group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols or other functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism by which ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The removal of the TBDMS group is facilitated by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparaison Avec Des Composés Similaires
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-((tert-butyldimethylsilyl)oxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-((trimethylsilyl)oxy)propanoate: Similar structure but with a trimethylsilyl (TMS) group instead of a TBDMS group.
Ethyl 3-((tert-butyldiphenylsilyl)oxy)propanoate: Similar structure but with a tert-butyldiphenylsilyl (TBDPS) group instead of a TBDMS group.
The uniqueness of ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate lies in the stability and ease of removal of the TBDMS group, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes.
Propriétés
Formule moléculaire |
C11H24O3Si |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
ethyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-7-13-10(12)8-9-14-15(5,6)11(2,3)4/h7-9H2,1-6H3 |
Clé InChI |
HUHDUGGGDFOVQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)


![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)

![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)



![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
